3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzaldehyde
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Overview
Description
3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzaldehyde is a chemical compound that features an oxazole ring substituted with a propan-2-yl group and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzaldehyde typically involves the formation of the oxazole ring followed by the introduction of the benzaldehyde group. One common method involves the cyclization of an appropriate precursor to form the oxazole ring, followed by alkylation and subsequent formylation to introduce the benzaldehyde moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Conditions for substitution reactions can vary, but often involve the use of strong acids or bases as catalysts.
Major Products
Oxidation: 3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzoic acid.
Reduction: 3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The oxazole ring and benzaldehyde moiety can contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [5-(Propan-2-yl)-1,3-oxazol-4-yl]methanamine hydrochloride
- Oxaprozin
- Aleglitazar
Uniqueness
3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(5-propan-2-yl-1,3-oxazol-4-yl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10(2)14-13(15-9-18-14)8-17-12-5-3-4-11(6-12)7-16/h3-7,9-10H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCWNZJKKGZHOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CO1)COC2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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